molecular formula C6H9ClFNS B6251144 2-(3-fluorothiophen-2-yl)ethan-1-amine hydrochloride CAS No. 1824109-55-8

2-(3-fluorothiophen-2-yl)ethan-1-amine hydrochloride

Cat. No. B6251144
CAS RN: 1824109-55-8
M. Wt: 181.7
InChI Key:
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Description

2-(3-Fluorothiophen-2-yl)ethan-1-amine hydrochloride, also known as FTPA-HCl, is a novel small molecule that has recently been gaining attention in the scientific community due to its wide range of applications. It is a versatile compound that can be used as a reagent in organic synthesis, as a therapeutic agent, and as a research tool in biochemistry and physiology.

Scientific Research Applications

2-(3-fluorothiophen-2-yl)ethan-1-amine hydrochloride has been used in a variety of scientific research applications, including organic synthesis, biochemistry, and physiology. It has been used as a reagent in organic synthesis for the synthesis of various compounds, including peptides and pharmaceuticals. In biochemistry, 2-(3-fluorothiophen-2-yl)ethan-1-amine hydrochloride has been used to study the structure and function of proteins. In physiology, it has been used to study the effects of drugs on the nervous system.

Mechanism of Action

The mechanism of action of 2-(3-fluorothiophen-2-yl)ethan-1-amine hydrochloride is not yet fully understood. However, it is believed to act by binding to specific receptors in the nervous system, which in turn can modulate the activity of neurotransmitters. This can lead to changes in behavior, mood, and other physiological processes.
Biochemical and Physiological Effects
2-(3-fluorothiophen-2-yl)ethan-1-amine hydrochloride has been found to have a variety of biochemical and physiological effects. In animal studies, it has been found to have anxiolytic, antidepressant, and anti-inflammatory effects. It has also been found to have neuroprotective effects, as well as to modulate the release of neurotransmitters such as serotonin and dopamine.

Advantages and Limitations for Lab Experiments

2-(3-fluorothiophen-2-yl)ethan-1-amine hydrochloride is a versatile compound that can be used in a variety of laboratory experiments. It has the advantage of being relatively easy to synthesize and is relatively stable in solution. However, it is also limited by its low solubility in water, which can limit its use in some experiments.

Future Directions

The potential uses of 2-(3-fluorothiophen-2-yl)ethan-1-amine hydrochloride are vast and varied. Future research should focus on exploring its potential as a therapeutic agent for a variety of conditions, including anxiety, depression, and inflammation. Additionally, further research should be done to better understand its mechanism of action, as well as its potential side effects. Finally, research should be done to further explore its potential applications in organic synthesis, biochemistry, and physiology.

Synthesis Methods

2-(3-fluorothiophen-2-yl)ethan-1-amine hydrochloride can be synthesized in two steps. The first step involves the reaction of 3-fluorothiophen-2-ylacetonitrile with ethylamine in the presence of sodium hydride to form 2-(3-fluorothiophen-2-yl)ethan-1-amine. The second step involves the addition of hydrochloric acid to the amine to form the hydrochloride salt.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-fluorothiophen-2-yl)ethan-1-amine hydrochloride involves the reaction of 3-fluorothiophene with ethylene oxide to form 2-(3-fluorothiophen-2-yl)ethanol, which is then converted to the amine via reaction with ammonia. The resulting amine is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "3-fluorothiophene", "ethylene oxide", "ammonia", "hydrochloric acid" ], "Reaction": [ "3-fluorothiophene is reacted with ethylene oxide in the presence of a base catalyst to form 2-(3-fluorothiophen-2-yl)ethanol.", "2-(3-fluorothiophen-2-yl)ethanol is then reacted with ammonia in the presence of a reducing agent to form 2-(3-fluorothiophen-2-yl)ethan-1-amine.", "Finally, 2-(3-fluorothiophen-2-yl)ethan-1-amine is reacted with hydrochloric acid to form the hydrochloride salt of the compound." ] }

CAS RN

1824109-55-8

Product Name

2-(3-fluorothiophen-2-yl)ethan-1-amine hydrochloride

Molecular Formula

C6H9ClFNS

Molecular Weight

181.7

Purity

95

Origin of Product

United States

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